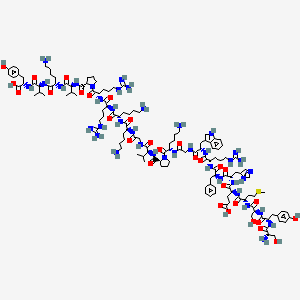
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone
Vue d'ensemble
Description
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.04 g/mol . The IUPAC name for this compound is 2,4-dichloro-6-(hydrazinylmethylidene)cyclohexa-2,4-dien-1-one .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydrazine monohydrate in methanol . The mixture is refluxed for several hours, and the solvent is then evaporated to yield a solid residue .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone can be represented by the SMILES notation: NNC=C1C=C(Cl)C=C(Cl)C1=O .Applications De Recherche Scientifique
Synthesis and Crystallography
- 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone has been utilized in synthesizing isostructural compounds, particularly in crystallography. Studies have shown the formation of two isostructural hydrazone compounds through reactions with 4-chlorobenzohydrazide. These compounds were structurally characterized by X-ray crystallography, revealing details about their crystalline forms and molecular structures (Wang, You, & Wang, 2011).
Photophysical Properties
- Research into the photophysical properties of hydrazone compounds, including derivatives of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone, has been conducted. This includes the synthesis and characterization of various hydrazone compounds and their metal complexes, which exhibit interesting luminescent properties. These studies contribute to understanding the potential applications of these compounds in photophysics and photochemistry (Barbazán et al., 2008).
Photophysics, Photochemistry, and Kinetics
- The photophysics, photochemistry, and kinetics of hydrazone compounds, including those derived from 2-hydroxybenzaldehyde, have been studied extensively. These studies involve microsecond and nanosecond laser flash techniques and picosecond fluorescence spectroscopy, aiding in the elucidation of photochromic mechanisms, including intramolecular proton transfer (Becker & Chagneau, 1992).
Complex Formation and Characterization
- Research has been conducted on the formation of complexes with 2-hydroxybenzaldehyde hydrazones, including their synthesis and characterization. These studies are significant in understanding the coordination modes and potential structures of these complexes, contributing to the field of coordination chemistry and materials science (Jun, 2010).
Antibacterial Activity of Metal Complexes
- Studies have explored the antibacterial activities of metal complexes derived from hydrazone compounds. These include the synthesis and characterization of diorganotin(IV) complexes with furan-2-carbohydrazone derivatives. Such research is vital in developing new antibacterial agents and understanding the biological properties of these compounds (Sedaghat et al., 2013).
Photocatalytic Properties
- A novel photooxidative system for degrading toxic organic pollutants using a complex of Fe2L3 (L = bis[2-hydroxybenzaldehyde]hydrazone) has been reported. This system can efficiently activate hydrogen peroxide to oxidize and mineralize target complexes in aqueous media under ambient temperature and normal pressure with visible light irradiation. Such studies are crucial for environmental chemistry and pollution control (Ran et al., 2013).
Safety and Hazards
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
2,4-dichloro-6-[(E)-hydrazinylidenemethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2/b11-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGATNXEAQDBJY-QDEBKDIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/N)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425512 | |
| Record name | 2,4-Dichloro-6-(hydrazinylmethylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone | |
CAS RN |
43002-22-8 | |
| Record name | 2,4-Dichloro-6-(hydrazinylmethylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496389.png)


![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)


![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)



